3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate
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Overview
Description
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of indole derivatives with diethylamino-oxoacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the process. Additionally, the use of catalysts and solvents that can be easily recycled can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The diethylamino-oxoacetyl group can further enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate
- 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl butyrate
Uniqueness
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
[3-[2-(diethylamino)-2-oxoacetyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C16H18N2O4/c1-4-18(5-2)16(21)15(20)11-9-17-12-7-6-8-13(14(11)12)22-10(3)19/h6-9,17H,4-5H2,1-3H3 |
InChI Key |
HFFGJKOZJQTYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OC(=O)C |
Origin of Product |
United States |
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